

An In-depth Technical Guide to 2-Aminothiophenol: Synonyms, Properties, and Synthetic Applications

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Compound of Interest

Compound Name: 2-Aminothiophenol

Cat. No.: B119425

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For researchers, scientists, and professionals in drug development, **2-Aminothiophenol** stands as a critical building block in the synthesis of a wide array of heterocyclic compounds, most notably benzothiazoles, which are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, key physicochemical properties, and detailed experimental protocols for its application in organic synthesis.

Synonyms and Alternative Chemical Names

2-Aminothiophenol is known by a variety of names in chemical literature and commerce. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

| Synonym/Alternative Name | Source/Reference |
|---------------------------|---|
| 2-Aminobenzenethiol | [1] [2] |
| o-Aminothiophenol | [3] |
| 2-Mercaptoaniline | [3] |
| o-Mercaptoaniline | [3] |
| 1-Amino-2-mercaptobenzene | [3] |
| 2-Amino-1-mercaptobenzene | [3] |
| Benzenethiol, 2-amino- | [3] |
| o-Aminobenzenethiol | [3] |
| 2-Aminophenyl mercaptan | |
| o-Aminophenyl mercaptan | [3] |
| USAF EK-4376 | [3] |
| 2-Mercaptaniline | [3] |

Chemical Identifiers:

- CAS Number: 137-07-5[\[2\]](#)
- Molecular Formula: C₆H₇NS[\[2\]](#)
- Molecular Weight: 125.19 g/mol [\[2\]](#)

Experimental Protocols

2-Aminothiophenol is a versatile precursor primarily used in cyclocondensation reactions to form benzothiazole derivatives. The following protocols, derived from peer-reviewed literature, detail common synthetic procedures.

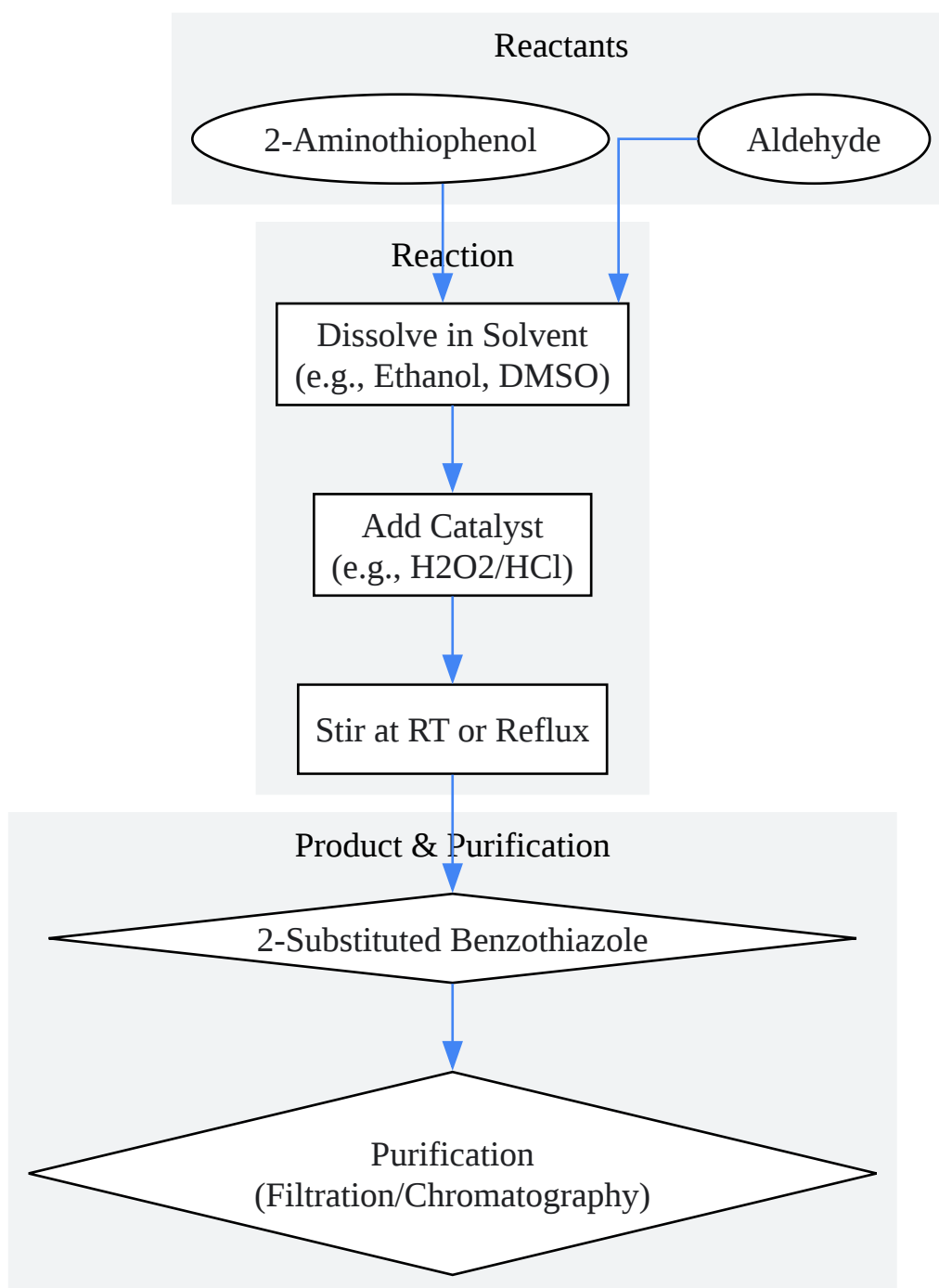
This protocol outlines a common and straightforward method for the synthesis of 2-substituted benzothiazoles from **2-aminothiophenol** and various aldehydes. This reaction is often

catalyzed by an acid or an oxidizing agent.

Methodology:

- **Reactant Preparation:** In a round-bottom flask, dissolve **2-aminothiophenol** (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[\[4\]](#)[\[5\]](#)
- **Catalyst Addition:** Introduce a catalytic amount of an acid, such as hydrochloric acid (HCl), or an oxidizing system like hydrogen peroxide (H₂O₂)/HCl.[\[6\]](#) The use of air/DMSO can also serve as an effective oxidant system without the need for a metal catalyst.[\[5\]](#)
- **Reaction Conditions:** Stir the reaction mixture at room temperature or under reflux, with reaction times typically ranging from 45 minutes to several hours, depending on the specific substrates and catalyst used.[\[4\]](#)[\[6\]](#)
- **Monitoring and Work-up:** Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.
- **Isolation and Purification:** The product can often be isolated by filtration if it precipitates from the solution. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to afford the desired 2-substituted benzothiazole.[\[6\]](#)

Logical Workflow for Benzothiazole Synthesis:



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Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

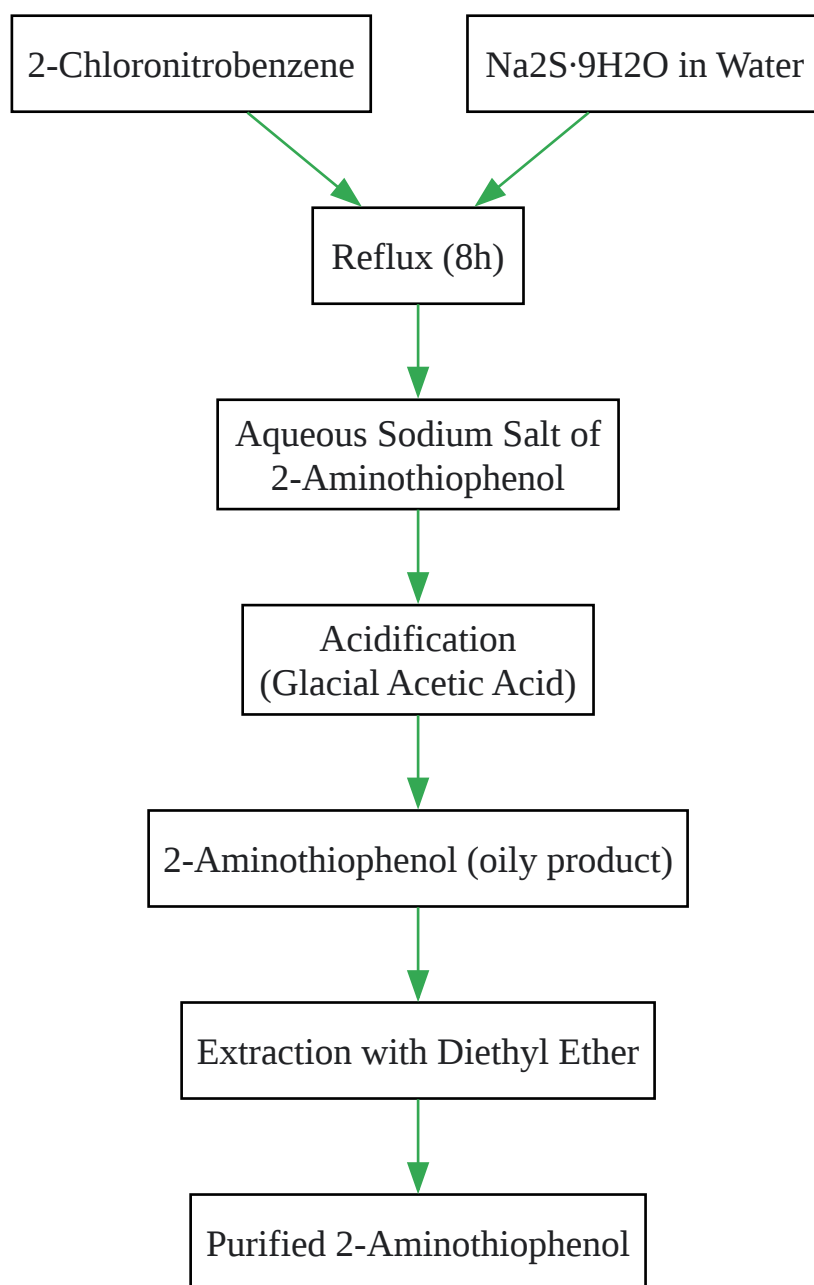
For instances where **2-aminothiophenol** is not readily available, it can be synthesized from 2-chloronitrobenzene. This protocol is adapted from a study focused on developing indigenous

production methods for key pharmaceutical intermediates.[7]

Methodology:

- **Reaction Setup:** Prepare a clear solution of sodium sulfide nonahydrate ($\text{Na}_2\text{S}\cdot 9\text{H}_2\text{O}$, 0.02 M) in water (20 ml) in a round-bottom flask equipped with a reflux condenser.
- **Addition of Starting Material:** Add 2-chloronitrobenzene (1.28 g, 0.008 M) to the sodium sulfide solution in a single portion.
- **Reflux:** Heat the mixture to reflux and maintain for 8 hours. The formation of 2-chloroaniline as a byproduct may be observed as a yellow oil after approximately 4 hours.
- **Work-up and Extraction:** After cooling the reaction mixture, extract with diethyl ether (2 x 20 ml) to remove the 2-chloroaniline byproduct.
- **Isolation of Product:** Saturate the remaining aqueous layer, which contains the sodium salt of **2-aminothiophenol**, with sodium chloride (NaCl). Carefully acidify the solution with glacial acetic acid (2.4 g, 0.04 M).
- **Final Extraction and Purification:** The **2-aminothiophenol** will be liberated as an oil. Extract the product several times with diethyl ether. Dry the combined ether extracts over an anhydrous drying agent (e.g., Na_2SO_4), and then remove the ether by rotary evaporation to yield **2-aminothiophenol**. [7]

Synthetic Pathway from 2-Chloronitrobenzene:



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Caption: Synthetic route to **2-Aminothiophenol** from 2-Chloronitrobenzene.

Role in Drug Development

2-Aminothiophenol is a cornerstone in the synthesis of benzothiazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[6] Its utility as a precursor makes it an invaluable

tool for medicinal chemists in the discovery and development of novel therapeutic agents. The ability to readily react with aldehydes, ketones, carboxylic acids, and their derivatives allows for the creation of diverse libraries of benzothiazole-containing compounds for biological screening.[6][8]

The synthesis of 2-substituted benzothiazoles is a key application, as the substituent at the 2-position can be varied to modulate the pharmacological properties of the molecule.[6] This modularity is highly advantageous in structure-activity relationship (SAR) studies, a fundamental aspect of modern drug design.

Logical Relationship in Drug Discovery:



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Caption: The role of **2-Aminothiophenol** in the drug discovery pipeline.

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References

- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
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